[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine
CAS No.: 756435-66-2
Cat. No.: VC21085235
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 756435-66-2 |
|---|---|
| Molecular Formula | C14H18N2 |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3 |
| Standard InChI Key | MZFYSDVTOUQHHF-UHFFFAOYSA-N |
| SMILES | CN(C)C(CN)C1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | CN(C)C(CN)C1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Properties and Structure
Structural Features and Characteristics
The structure of [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine includes several key features:
-
A naphthalene ring system (bicyclic aromatic hydrocarbon)
-
A chiral carbon center at the position connecting the naphthalene ring to the ethylamine chain
-
A primary amine group (-NH₂) at the terminal position of the ethyl chain
-
A tertiary amine group with two methyl substituents (dimethylamine) connected to the chiral carbon
This structural arrangement creates a molecule with interesting stereochemical properties and multiple reactive centers. The primary amine group can participate in nucleophilic reactions, while the tertiary amine can function as a basic site or participate in quaternization reactions.
Comparison with Structural Analogs
Structural Variations and Related Compounds
Several structurally related compounds can be compared with [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine to understand the effect of structural modifications on properties and applications:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine | C₁₄H₁₈N₂ | 214.31 g/mol | Base structure with naphthalene ring |
| (2-Amino-1-phenylethyl)dimethylamine | C₁₀H₁₆N₂ | 164.25 g/mol | Contains phenyl ring instead of naphthalene |
| (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine | C₁₁H₁₈N₂O | 194.27 g/mol | Contains 4-methoxyphenyl ring instead of naphthalene |
| N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine | C₆H₁₆N₂ | 116.2 g/mol | Contains no aromatic ring; has geminal dimethyl groups |
These structural variations can significantly influence properties such as:
Synthesis Comparison
The synthesis methods for these related compounds provide insight into potential approaches for [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine synthesis. For example, N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is synthesized through reduction of a nitrile precursor using lithium aluminum hydride, followed by appropriate work-up procedures .
Similar reduction approaches could be applied to the synthesis of [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine, with modifications to accommodate the naphthalene ring structure. The presence of a naphthalene group might require adjusted reaction conditions due to potential steric hindrance and electronic effects of the bicyclic aromatic system.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume